Methyl 2-nitro-3-aminocrotonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-aminocrotonate is used as an intermediate for the synthesis of pharmaceuticals, such as 1,4-dihydropyridine derivatives, as well as for the manufacture of stabilizers and plastics .

Synthesis Analysis

Methyl 3-aminocrotonate is involved in the three-component condensation of aldehyde, β-ketoester, and itself, which proceeds smoothly in 1-n-butyl-3-methylimidazolium tetrafluoroborate [bmim]BF4 or 1-n-butyl-3-methylimidazolium hexafluorophosphate [bmim]PF6 ionic liquids at room temperature under mild conditions to afford the corresponding 1,4-dihydropyridine derivatives in high yields . The reactions of various aldehydes, β-ketoesters, and methyl 3-aminocrotonate were examined in hydrophilic 1-butyl-3-methylimidazolium tetrafluoroborate ( [bmim]BF4) and hydrophobic 1-butyl-3-methylimidazolium hexafluorophosphate ( [bmim]PF6) ionic liquids .Molecular Structure Analysis

The molecular structure of Methyl 3-aminocrotonate is CH3C(NH2)=CHCOOCH3 . More detailed structural analysis may require specific experimental techniques such as X-ray crystallography .Chemical Reactions Analysis

Methyl 3-aminocrotonate undergoes a waste-free solid-state cascade reaction with crystalline ninhydrin . It was also used to synthesize 4-aryl-1,4-dihydropyridines possessing potential calcium channel blocking activity .Physical And Chemical Properties Analysis

Methyl 3-aminocrotonate is an off-white solid with an odorless smell . It has a melting point range of 81 - 83 °C . The molecular weight is 115.13 .Safety And Hazards

Methyl 3-aminocrotonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

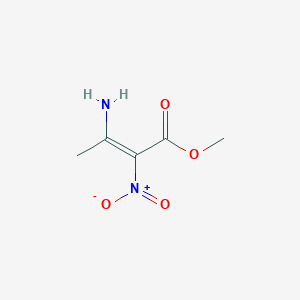

methyl (E)-3-amino-2-nitrobut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c1-3(6)4(7(9)10)5(8)11-2/h6H2,1-2H3/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVLBKZYKQASMS-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)OC)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C(=O)OC)\[N+](=O)[O-])/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-nitro-3-aminocrotonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)

![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)